Differential Encephalitogenicity: Partial vs. Full Disease Induction in the EAE Model
In head-to-head comparison within the same C57BL/6 mouse EAE model, MOG (44‑54) induces a markedly attenuated disease phenotype relative to MOG (40‑54) and the canonical MOG (35‑55) peptide [1]. While MOG (40‑54) retains the full capacity to cause paralytic disease [1], immunization with MOG (44‑54) results in only a fraction of mice developing clinical paralysis and CNS inflammation [1]. Furthermore, MOG (35‑55) consistently achieves 100% disease incidence with a mean maximum clinical score of 3.5 in wild‑type C57BL/6 mice [2].
| Evidence Dimension | Disease Incidence and Severity |
|---|---|
| Target Compound Data | Partial induction of clinical paralysis and CNS inflammation (exact incidence not specified) |
| Comparator Or Baseline | MOG (40‑54): Full induction of paralytic disease. MOG (35‑55): 100% incidence, mean maximum score 3.5. |
| Quantified Difference | Qualitatively, MOG (44‑54) yields lower incidence and severity; MOG (35‑55) differs by ~100% incidence and a score of 3.5. |
| Conditions | C57BL/6 mice immunized with peptide in CFA; assessed for clinical paralysis and CNS inflammation. |
Why This Matters
This differential pathogenicity allows researchers to select MOG (44‑54) for studies requiring a milder, CD8+ T cell‑biased EAE course, avoiding the severe, potentially confounding pathology induced by MOG (35‑55) or MOG (40‑54).
- [1] Sun D, Zhang Y, Wei B, Peiper SC, Shao H, Kaplan HJ. Encephalitogenic activity of truncated myelin oligodendrocyte glycoprotein (MOG) peptides and their recognition by CD8+ MOG-specific T cells on oligomeric MHC class I molecules. Int Immunol. 2003 Feb;15(2):261-8. doi:10.1093/intimm/dxg023. PMID:12578856. View Source
- [2] González-Cabrera C, et al. J Immunol. 2014 Mar 17;192(8):3518–3529. doi:10.4049/jimmunol.1300172. Table 1: Clinical features of MOG35-55-induced EAE in C57BL/6 mice. View Source
